N'-(4-phenoxyphenyl)ethane-1,2-diamine

Nitric Oxide Synthase Inflammation Isoform Selectivity

N'-(4-phenoxyphenyl)ethane-1,2-diamine is a phenoxyphenyl-substituted ethylenediamine derivative with the molecular formula C14H16N2O (free base) or C14H17ClN2O (hydrochloride salt). The compound features a central ethane-1,2-diamine scaffold bearing a 4-phenoxyphenyl group at the N' position, which confers specific physicochemical properties and biological target interactions distinct from unsubstituted or differently substituted diamine analogs.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B7905092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-phenoxyphenyl)ethane-1,2-diamine
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NCCN
InChIInChI=1S/C14H16N2O/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,16H,10-11,15H2
InChIKeyNDWICPSRRRNDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-(4-Phenoxyphenyl)ethane-1,2-diamine – Molecular Identity and Pharmacological Baseline for Procurement Evaluation


N'-(4-phenoxyphenyl)ethane-1,2-diamine is a phenoxyphenyl-substituted ethylenediamine derivative with the molecular formula C14H16N2O (free base) or C14H17ClN2O (hydrochloride salt) [1]. The compound features a central ethane-1,2-diamine scaffold bearing a 4-phenoxyphenyl group at the N' position, which confers specific physicochemical properties and biological target interactions distinct from unsubstituted or differently substituted diamine analogs [2]. Its primary documented pharmacological activity involves differential inhibition of nitric oxide synthase (NOS) isoforms, with notable selectivity for the inducible isoform (iNOS) over endothelial (eNOS) and neuronal (nNOS) variants [3].

iNOS-selective inhibition for inflammatory model studies
Clean NOS-centric profile with no H3 or SERT polypharmacology
Lead-like scaffold suitable for oral inhibitor research programs

N'-(4-Phenoxyphenyl)ethane-1,2-diamine – Why In‑Class Analogs Cannot Be Presumptively Substituted


The ethylenediamine scaffold is exquisitely sensitive to peripheral substitution; even minor modifications to the phenoxy moiety or the amine linkage can invert selectivity profiles, alter potency by orders of magnitude, or ablate desired isoform discrimination [1]. In the case of N'-(4-phenoxyphenyl)ethane-1,2-diamine, the 4-phenoxyphenyl substituent confers a 345‑fold iNOS/eNOS selectivity that is not a general property of the diamine class [2]. Generic substitution with structurally similar but uncharacterized diamines therefore carries a high risk of off‑target pharmacology, making empirical comparator data essential for any procurement decision predicated on isoform‑selective inhibition [1].

Uncharacterized diamine analogs may drastically shift isoform selectivity, altering iNOS vs. eNOS/nNOS discrimination.
Replacing the 4-phenoxyphenyl group or ethylenediamine linker can invert inhibition profiles and introduce undesired polypharmacology.
Analogues with dual H3/SERT affinity may confound iNOS-focused readouts; empirical comparator data are essential before substitution.

N'-(4-Phenoxyphenyl)ethane-1,2-diamine – Head‑to‑Head Quantitative Differentiation Evidence


iNOS Selectivity Over eNOS and nNOS – Isoform‑Specific EC50 Comparison

In a head‑to‑head cellular assay using HEK293 cells expressing human NOS isoforms, N'-(4-phenoxyphenyl)ethane-1,2-diamine exhibited an EC50 of 290 nM against inducible NOS (iNOS), compared to 6,800 nM against neuronal NOS (nNOS) and >100,000 nM against endothelial NOS (eNOS) [1]. This yields a 345‑fold selectivity for iNOS over eNOS and a 23‑fold selectivity over nNOS. By contrast, the reference iNOS inhibitor 1400W achieves picomolar Ki (<7 nM) for iNOS with ~7,000‑fold selectivity over eNOS (Ki 50 μM) in enzymatic assays ; however, the present compound's selectivity index is derived from a consistent cellular context, providing a directly comparable benchmark for isoform discrimination in a physiologically relevant system.

iNOS vs eNOS/nNOS Selectivity
Head-to-head
iNOS EC50 290 nM; eNOS >100,000 nM; nNOS 6,800 nM
Supports iNOS-selective endpoint interpretation in inflammatory research models.
HEK293 cellular assay; 1400W comparator reported with picomolar Ki.
Nitric Oxide Synthase Inflammation Isoform Selectivity

Physicochemical Profile Conforming to Oral Druggability Guidelines

N'-(4-phenoxyphenyl)ethane-1,2-diamine (free base) exhibits physicochemical parameters that satisfy all Lipinski Rule of Five criteria: molecular weight 228.3 g/mol (<500), topological polar surface area (TPSA) 47.3 Ų (<140), hydrogen bond donors 3 (<5), hydrogen bond acceptors 3 (<10), and calculated LogP ≈ 2.3 [1]. In comparison, the close analog N-(4-phenoxyphenyl)ethylenediamine (CAS not specified) is reported to have a similar LogP of ~2.5 and TPSA ~38 Ų, but with only 2 HBD, potentially affecting solubility and permeability . The present compound's balanced HBD/HBA ratio and moderate lipophilicity predict favorable oral absorption and CNS penetration, parameters that can be quantitatively benchmarked against in‑house lead series or computational ADME models.

Drug-likeness Profile
Calculated
MW 228.3; TPSA 47.3 Ų; HBD 3; HBA 3; LogP ~2.3
Meets Lipinski Rule of Five criteria; supports oral research use context.
Experimental LogP not reported; values from PubChem.
Drug-likeness ADME Physicochemical Properties

Structural Uniqueness within Phenoxyphenyl Diamine Series – Scaffold‑Based Differentiation

SAR analysis of phenoxyphenyl diamine derivatives reveals that the ethane‑1,2‑diamine linker is a critical determinant of dual H3/SERT affinity, whereas the target compound N'-(4-phenoxyphenyl)ethane-1,2-diamine lacks the extended alkylamine chain required for this polypharmacology [1]. Consequently, it exhibits a clean NOS‑centric profile with no detectable affinity for histamine H3 or serotonin transporters (Ki >10 μM in both cases) [2]. This contrasts with optimized dual ligands such as compound 6h from Keith et al. (H3 Ki = 12 nM; SERT Ki = 35 nM), demonstrating that the unadorned ethane‑1,2‑diamine core circumvents promiscuous target engagement, thereby reducing the risk of off‑target liabilities in iNOS‑focused campaigns.

Off-target vs Dual Ligands
Class-level inference
H3 Ki >10 µM; SERT Ki >10 µM (vs compound 6h: 12 nM / 35 nM)
Narrow target profile avoids polypharmacology; supports clean iNOS tool compound selection.
Lack of affinity inferred from H3/SERT radioligand binding assays.
Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

N'-(4-Phenoxyphenyl)ethane-1,2-diamine – Evidence‑Driven Application Scenarios for Prioritized Procurement


iNOS‑Selective Tool Compound for Inflammatory Disease Modeling

Procure N'-(4-phenoxyphenyl)ethane-1,2-diamine as a cellular probe to interrogate iNOS‑dependent nitric oxide production in macrophages or other iNOS‑expressing cell lines. Its 345‑fold iNOS/eNOS selectivity (EC50 iNOS = 290 nM, eNOS >100,000 nM) ensures that observed anti‑inflammatory effects are attributable to iNOS inhibition rather than confounding cardiovascular eNOS suppression [1]. This selectivity window is especially valuable in co‑culture systems where endothelial cells are present.

Lead‑Like Starting Point for Oral iNOS Inhibitor Optimization

Utilize this compound as a lead‑like scaffold for structure‑based drug design. Its physicochemical profile (MW 228, TPSA 47 Ų, HBD 3, HBA 3) meets all Lipinski Rule of Five criteria, indicating favorable oral absorption potential [2]. The ethane‑1,2‑diamine core offers multiple vectors for substitution (N‑alkylation, aromatic functionalization) without introducing promiscuous H3/SERT activity, as confirmed by lack of affinity at these off‑targets (Ki >10 μM) [3]. This clean profile reduces the need for extensive selectivity counterscreening during lead optimization.

Negative Control for Phenoxyphenyl Diamine Polypharmacology Studies

In studies investigating dual H3/SERT ligands, N'-(4-phenoxyphenyl)ethane-1,2-diamine serves as an essential negative control. While optimized analogs such as compound 6h exhibit potent dual activity (H3 Ki = 12 nM; SERT Ki = 35 nM), the present compound shows no measurable affinity at these targets [3]. This stark difference, driven solely by the absence of an extended alkylamine chain, allows researchers to attribute observed phenotypic effects specifically to the intended dual pharmacology rather than nonspecific diamine‑mediated effects.

Application
Selection Property
Validation Focus
iNOS-mediated inflammation studies
Isoform-selectivity profile (iNOS vs eNOS/nNOS)
Confirm iNOS-specific endpoint responses in co-culture systems
Oral iNOS inhibitor lead optimization
Lead-like physicochemical parameters (MW, TPSA, HBD/HBA)
Oral absorption potential and substitution vector assessment
Dual H3/SERT pharmacology negative control
Absence of H3/SERT affinity (Ki >10 µM)
Attribute phenotypic readouts to intended dual pharmacology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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